molecular formula C23H24N2O3S2 B2743729 4-(isopropylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide CAS No. 919848-02-5

4-(isopropylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide

Cat. No. B2743729
CAS RN: 919848-02-5
M. Wt: 440.58
InChI Key: XIBBVTIRIUFDBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(isopropylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C23H24N2O3S2 and its molecular weight is 440.58. The purity is usually 95%.
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Scientific Research Applications

Thiophene Derivatives in Heterocyclic Synthesis

Research has shown that thiophene derivatives can be synthesized for a variety of applications, including pharmaceuticals and organic materials. The study by Mohareb et al. (2004) discusses the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards different nitrogen nucleophiles to yield various derivatives with potential for further investigation (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Coordination Networks and NLO Properties

Liao et al. (2013) demonstrated the hydrothermal synthesis of tetrazolate-yl acylamide tectons with cadmium dichloride, leading to coordination networks with chiral space groups. This study explores the effects of substituents on structural topologies and nonlinear optical properties, highlighting the compound's potential in materials science (Liao, Chen, Li, Chen, Zhuang, Lin, & Huang, 2013).

Anticancer Evaluation of Naphthoquinone Derivatives

Ravichandiran et al. (2019) reported the synthesis and biological evaluation of phenylaminosulfanyl-1,4-naphthoquinone derivatives, demonstrating potent cytotoxic activity against various human cancer cell lines. This study emphasizes the therapeutic potential of naphthoquinone derivatives in cancer treatment (Ravichandiran, Subramaniyan, Kim, Kim, Park, Shim, & Yoo, 2019).

Electrochemical Synthesis of Benzothiazoles

Qian et al. (2017) developed a metal- and reagent-free method for synthesizing benzothiazoles and thiazolopyridines through TEMPO-catalyzed electrolytic C–H thiolation. This approach offers a greener alternative for the synthesis of compounds with significant pharmaceutical and material science applications (Qian, Li, Song, & Xu, 2017).

properties

IUPAC Name

4-propan-2-ylsulfonyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S2/c1-15(2)30(27,28)20-11-9-17(10-12-20)22(26)25-23-24-21(14-29-23)19-8-7-16-5-3-4-6-18(16)13-19/h7-15H,3-6H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBBVTIRIUFDBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(isopropylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide

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